molecular formula C11H10ClN3 B8543722 1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 89220-52-0

1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole

Cat. No.: B8543722
CAS No.: 89220-52-0
M. Wt: 219.67 g/mol
InChI Key: BGFMMDWXYHBOKP-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

89220-52-0

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)prop-2-enyl]-1,2,4-triazole

InChI

InChI=1S/C11H10ClN3/c1-9(6-15-8-13-7-14-15)10-2-4-11(12)5-3-10/h2-5,7-8H,1,6H2

InChI Key

BGFMMDWXYHBOKP-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride/oil (28 g, 0.7 mol @ 60%) in 800 ml of DMF, add in portions 1,2,4-triazole (50 g, 0.72 mol) at -10° to 0° C. Stir at 0.5° C. for 1 hour until soultion is clear brown. Add rapidly at -5° to 5° C. p-chloro-α-bromomethyl styrene (200 g, 0.86 mol total bromide, 0.56 mol allyl @ 65%). Stir and warm to room temperature over 2 hours. Evaporate off the DMF. Add saturated NaCl and extract the product with 2×300 ml of ethyl acetate. Dry the combined extracts over MgSO4 and filter. Evaporate the ethyl acetate and chromatograph the resultant oil on 2 Waters prep. 500 cartridges using ethyl acetate:hexane (1:1) as the eluent to obtain p-chloro-α-1H-1,2,4-triazolylmethyl styrene: 'HNMR (90 mHz, CDCl3) 8.06 (1 H, S), 7.93 (1H, S), 7.3 (H H, S), 5.59 (1H, S), 5.16 (3H, br S).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

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